5,6-二甲氧基吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

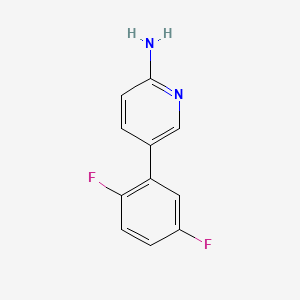

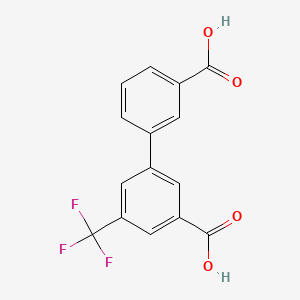

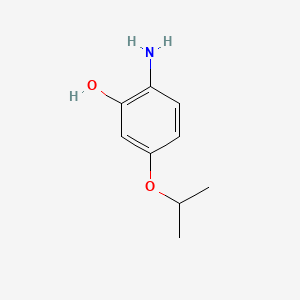

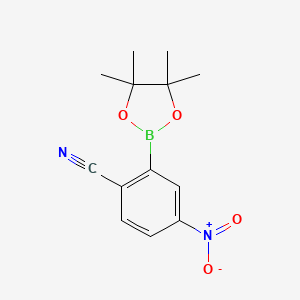

5,6-Dimethoxypyridin-2-amine, also known as 2-Amino-5,6-dimethoxypyridine, is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . This compound is used in scientific research and has applications in various fields, including drug development, organic synthesis, and material science.

Synthesis Analysis

The synthesis of 5,6-Dimethoxypyridin-2-amine involves the hydrogenation of 2,3-Dimethoxy-6-nitropyridine in methanol and dichloromethane at ambient temperature and pressure for 3 hours . This reaction is catalyzed by palladium on carbon (Pd/C). The product is obtained as a light brown solid .Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxypyridin-2-amine is represented by the InChI code: 1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9) . This indicates that the molecule consists of a pyridine ring with two methoxy groups attached at positions 5 and 6, and an amino group at position 2 .Chemical Reactions Analysis

While specific chemical reactions involving 5,6-Dimethoxypyridin-2-amine are not detailed in the search results, it’s important to note that this compound can participate in various chemical reactions due to the presence of the amino group, which can act as a nucleophile, and the methoxy groups, which can undergo various transformations .Physical And Chemical Properties Analysis

5,6-Dimethoxypyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes .科学研究应用

杂芳族化合物的亲电取代

Johnson、Katritzky 和 Viney (1967 年) 研究了吡啶的硝化,特别关注 3,5-二甲氧基吡啶。他们提出了动力学标准,表明硝化在共轭酸物种的 2 位上进行,并讨论了该过程的合成应用 (Johnson、Katritzky 和 Viney,1967 年)。

涉及胺的反应

Cattalini、Martelli 和 Marangoni (1968 年) 探讨了亲核取代的动力学,其中包括吡啶及其衍生物,重点研究了配合物 [Pd(S-S)Cl2] 中的螯合基团 C6H5-S-CH2CH2-S-C6H5 (Cattalini、Martelli 和 Marangoni,1968 年)。

高度功能化吡唑并[3,4-b]吡啶的合成

Gunasekaran、Prasanna 和 Perumal (2014 年) 详细介绍了一种合成新型 N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺的方法,利用 l-脯氨酸作为绿色催化剂。该过程涉及 C-C 和 C-N 键的形成,形成一个六元环 (Gunasekaran、Prasanna 和 Perumal,2014 年)。

席夫碱的合成和抑制研究

Dueke-Eze、Fasina 和 Idika (2011 年) 合成了一系列衍生自 2-氨基吡啶的席夫碱,并研究了它们的电子吸收光谱和对各种细菌的抑制活性 (Dueke-Eze、Fasina 和 Idika,2011 年)。

吡啶-嘧啶的新型多组分合成

Rahmani 及其同事 (2018 年) 报道了一种使用负载在功能化纳米二氧化硅上的三嗪二膦氢硫酸盐离子液体作为催化剂,有效合成 1,3-二甲基-5-芳基-7-(吡啶-3(2)(4)-基)嘧啶-2,4(1H,3H)-二酮 (Rahmani 等人,2018 年)。

通过普默勒重排从胺形成胺醛

Rakhit、Georges 和 Bagli (1979 年) 通过普默勒型重排发现了从某些氨基吡啶(包括 2-氨基-3-硝基吡啶)形成胺醛,扩展了对胺醛形成机制的理解 (Rakhit、Georges 和 Bagli,1979 年)。

富勒烯吡咯烷衍生物的酰化

Zhang 及其同事 (2002 年) 对 2,5-二甲氧基羰基[60]富勒烯吡咯烷进行了酰化,创造了富勒烯衍生物。这项研究扩展了富勒烯在有机化学中的潜在应用 (Zhang 等人,2002 年)。

路易斯酸促进级联反应

Yin 及其同事 (2013 年) 通过涉及伯胺、2-丁炔二酸酯和炔丙醇的级联反应,展示了 1,2-二氢吡啶的构建,为合成这些化合物提供了一种新方法 (Yin 等人,2013 年)。

安全和危害

This compound is classified as potentially harmful. It may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

未来方向

While specific future directions for 5,6-Dimethoxypyridin-2-amine are not detailed in the search results, it is noted that this compound is used extensively in scientific research, particularly in the design of Spleen Tyrosine Kinase (Syk) inhibitors . This suggests potential future applications in the development of new treatments for autoimmune diseases .

作用机制

- Compound Structure: 5,6-Dimethoxypyridin-2-amine is a heterocyclic aromatic compound with two methoxy (CH₃O) groups attached at positions 5 and 6 of a pyridine ring, along with an amine (NH₂) group at position 2.

- Role of Syk : Syk plays a crucial role in immune signaling pathways. It is involved in B-cell receptor (BCR) signaling, which regulates B-cell activation, differentiation, and antibody production .

- Mode of Action Acylation: The amine group reacts with acylating agents to form amides.

Target of Action

Biochemical Pathways

生化分析

Cellular Effects

5,6-Dimethoxypyridin-2-amine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes like cytochrome P450 can lead to changes in the metabolic pathways within cells, affecting the overall cellular metabolism . Furthermore, its impact on gene expression can alter the production of proteins that are crucial for cell function and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dimethoxypyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethoxypyridin-2-amine is stable under specific storage conditions, such as being kept in a dark place, under an inert atmosphere, and stored in a freezer at -20°C . Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxypyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.

Metabolic Pathways

5,6-Dimethoxypyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter metabolite levels within cells. Additionally, 5,6-Dimethoxypyridin-2-amine may influence the activity of enzymes involved in the synthesis and degradation of biomolecules, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5,6-Dimethoxypyridin-2-amine within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 5,6-Dimethoxypyridin-2-amine within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5,6-Dimethoxypyridin-2-amine is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

属性

IUPAC Name |

5,6-dimethoxypyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLREADFYJGJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674778 |

Source

|

| Record name | 5,6-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127980-46-5 |

Source

|

| Record name | 5,6-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581510.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

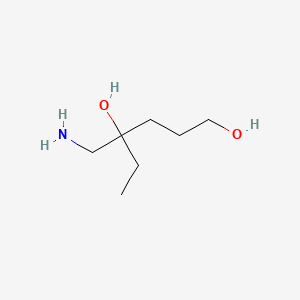

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)